Cadmium;phosphane

SWIR emitter narrow-bandgap semiconductor infrared photodetector

SWIR optoelectronics researchers face a persistent material bottleneck: PbS quantum dots exhibit microsecond PL lifetimes limiting modulation bandwidth, while InAs QDs demand complex epitaxial processing. Cadmium phosphide (Cd₃P₂) offers a solution-processed, high-performance alternative: • Native n-type conductivity (10¹⁷-10¹⁸ cm⁻³, mobility ≤3000 cm²/V·s) for heterojunction device architectures • Size-tunable SWIR emission reaching 1570 nm with nanosecond PL lifetimes (60-259 ns) and PLQY up to 65% • Record phosphide thermoelectric zT of 0.91 at 673 K; average zT 0.57 across 300-673 K Supplied as high-purity powder with full Certificate of Analysis. For R&D use only.

Molecular Formula CdH3P
Molecular Weight 146.41 g/mol
Cat. No. B12300932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;phosphane
Molecular FormulaCdH3P
Molecular Weight146.41 g/mol
Structural Identifiers
SMILESP.[Cd]
InChIInChI=1S/Cd.H3P/h;1H3
InChIKeyKXMBYLNCLXOBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cd₃P₂ for SWIR & Thermoelectrics


Cadmium phosphide (Cd₃P₂) is a II–V semiconductor with a narrow, direct bulk bandgap of approximately 0.5–0.55 eV [1]. This bandgap places its fundamental absorption edge in the short-wave infrared (SWIR) region, enabling intrinsic sensitivity and emission across the 800–2200 nm spectral window without requiring compositional alloying [2]. Cd₃P₂ crystallizes in a tetragonal structure (space group P4₂/nmc) and is natively n-type with electron concentrations in the 10¹⁷–10¹⁸ cm⁻³ range [3]. The compound exhibits a large exciton Bohr radius of ~18 nm, permitting strong quantum confinement effects in nanocrystalline forms [4]. These properties position Cd₃P₂ as a candidate material for SWIR photodetectors, quantum-dot light emitters, thermoelectric converters, and infrared photodiodes—applications where the selection of the correct phosphide or chalcogenide material critically determines device performance.

SWIR bandgap semiconductor for intrinsic infrared absorption and emission
N-type conductivity with high electron mobility for heterojunction pairing
Strong quantum confinement effects for size-tunable optoelectronic properties

Cd₃P₂ vs. Zn₃P₂, Cd₃As₂, and PbS


The II₃–V₂ phosphide family spans a wide range of electronic structures, yet the optical bandgap, native carrier type, and transport properties differ fundamentally between members. Cd₃P₂ (0.55 eV, n-type) and Zn₃P₂ (1.5 eV, p-type) occupy opposite ends of the bandgap and polarity spectrum [1]; substitution of one for the other shifts the operational wavelength from the SWIR to the visible and inverts the majority carrier. The solid-solution bandgap follows E₀(x, 300 K) = 0.564 + 1.43x − 0.497x² eV, confirming that even modest Zn incorporation blueshifts the absorption edge away from the telecom-relevant 1550 nm window [2]. Cd₃As₂, while crystallographically compatible, is a Dirac semimetal with zero bandgap and fundamentally different transport physics, precluding its use as a semiconductor absorber [3]. Meanwhile, PbS and InAs quantum dots—the dominant colloidal SWIR alternatives—suffer from microsecond-range photoluminescence lifetimes and complex precursor chemistry, respectively, creating a performance and processing gap that Cd₃P₂ uniquely addresses [4].

Zn₃P₂ bandgap mismatch
Absorption edge falls in the visible, excluding telecom SWIR windows where Cd₃P₂ natively operates.
Cd₃As₂ semimetal character
Zero-gap Dirac semimetal transport physics precludes semiconductor absorber or photodiode design.
PbS QD lifetime limitation
Slower exciton recombination (microsecond range) may limit high-speed modulation performance for quantum emitters.

Cd₃P₂ Differentiation Evidence


Bandgap and SWIR Spectral Coverage

Cd₃P₂ possesses a bulk direct bandgap of 0.55 eV, enabling intrinsic optical absorption and emission across the SWIR band from approximately 800 nm to over 2200 nm [1]. In contrast, Zn₃P₂ has a direct bandgap of ~1.5 eV, limiting its fundamental absorption to wavelengths shorter than ~827 nm and excluding it from the telecom C-band (1530–1565 nm) and L-band (1565–1625 nm) [2]. The optical bandgap of the (ZnₓCd₁₋ₓ)₃P₂ solid-solution system is described by E₀(x, 300 K) = 0.564 + 1.43x − 0.497x² eV, meaning that even 20% Zn incorporation raises the bandgap to ~0.83 eV and shifts the absorption edge below ~1500 nm [3]. Cd₃P₂ quantum dots synthesized via hot-injection methods have demonstrated size-tunable emission from 450 nm to 1570 nm, with 10+ nm diameter QDs reaching the critical 1.5+ μm telecom window [4].

Bandgap & SWIR Coverage
Head-to-head
Cd₃P₂ bulk 0.55 eV (absorption edge ~2.25 μm) vs Zn₃P₂ 1.5 eV (edge ~827 nm); emission extends ~740 nm further into IR.
Enables SWIR photodetector and emitter design without alloying; Zn₃P₂ is optically inactive in the 1400–1700 nm window.
Solid-solution bandgap: E₀(x,300 K) = 0.564 + 1.43x − 0.497x² eV; 20% Zn shifts absorption below 1500 nm.
SWIR emitter narrow-bandgap semiconductor infrared photodetector

Carrier Polarity and Mobility

Undoped Cd₃P₂ is consistently n-type with electron concentrations between 10¹⁷ and 10¹⁸ cm⁻³ and Hall mobilities reaching 1500–3000 cm²/V·s at 300 K in single crystals [1]. Zn₃P₂ is intrinsically p-type (hole concentration ~2.8 × 10¹⁸ cm⁻³, mobility ~450 cm²/V·s) due to excess phosphorus interstitials, and attempts to achieve stable n-type doping have been unsuccessful [2]. This complementary polarity is exploited in the PbS/Cd₃P₂ quantum heterojunction solar cell architecture, where p-type PbS CQDs and n-type Cd₃P₂ CQDs form a solution-processed, quantum-tunable p–n junction, achieving a demonstrated power conversion efficiency of 1.5% [3]. In (ZnₓCd₁₋ₓ)₃P₂ thin films, Zn-rich compositions (x ≥ 0.8) are p-type while Cd-rich compositions are n-type, with compensation effects observed at intermediate compositions (x = 0.5–0.6) that drastically reduce conductivity [4]. Ultrahigh carrier mobilities exceeding 1500 cm²/V·s in Cd₃P₂ are attributed to small band effective mass (m* ≈ 0.1 m₀), confirmed by electronic structure calculations [5].

Carrier Polarity & Mobility
Head-to-head
Cd₃P₂: n-type, μₑ up to 3000 cm²/V·s (m*≈0.1 m₀); Zn₃P₂: p-type, μₕ ≈450 cm²/V·s. Polarity inversion and 3–7× mobility difference.
Native n-type character enables complementary heterojunction pairing with p-type absorbers for IR photodiodes and solar cells.
(ZnₓCd₁₋ₓ)₃P₂ films switch from n- to p-type near x≈0.8; intermediate compositions show compensation.
n-type semiconductor carrier mobility heterojunction photodiode

Thermoelectric Figure of Merit

Cd₃P₂ exhibits a peak thermoelectric figure of merit zT = 0.91 at 673 K and an average zT = 0.57 over 300–673 K, which are record-high values among all phosphide thermoelectric materials [1]. This performance is enabled by the simultaneous combination of ultrahigh carrier mobility (>1500 cm²/V·s) and intrinsically low lattice thermal conductivity (κL < 1.0 W/m·K across the measured temperature range), arising from the complex tetragonal crystal structure and low sound velocity [2]. A 2023 review of phosphide thermoelectrics confirmed that the highest zT observed in n-type Cd₃P₂ stands at 0.9, substantially exceeding values reported for other binary phosphides such as Zn₃P₂, and competing with more established thermoelectric material classes [3]. Doping Cd₃P₂ with 20 at.% Cd₃As₂ increases the room-temperature electrical conductivity by two orders of magnitude (from 14.9 S/cm to 1769.9 S/cm) while raising the carrier concentration from 5.0 × 10¹⁸ to 1.6 × 10²⁰ cm⁻³, and doubling the power factor from 0.03 to 0.14 mW/m·K² [4].

Thermoelectric zT
Class-level
Peak zT = 0.91 at 673 K; average zT = 0.57 (300–673 K); κL
Supports phosphide-based thermoelectric screening for waste-heat recovery in the 300–673 K range.
Doping with 20% Cd₃As₂ can raise power factor to 0.14 mW/m·K².
Exciton Lifetime
Cross-study
Cd₃P₂ QD τ = 259 ns, PLQY 65% (650 nm exciton); PbS QD τ ~1–10 μs. Cd₃P₂ lifetime is ~4–40× shorter with SWIR emission.
Nanosecond lifetime supports faster modulation potential vs microsecond-lived PbS/PbSe QDs for telecom quantum sources.
Passivated (CdₓZn₁₋ₓ)₃P₂ core/crust QDs achieve τ = 60 ns, PLQY 31% at 1250 nm.
Photodiode Performance
Supporting evidence
Homojunction device: Jsc 18 mA/cm², EQE 24%, response time 23 ns at zero bias. CQD PLQY up to 62%.
Demonstrates single-material IR photodiode feasibility, reducing device stack complexity for solution-processed detectors.
Oxygen-adsorption-induced polarity switching enables n- to p-type conversion in CQD films.
Exciton Bohr Radius
Class-level
aB ≈ 18 nm (vs CdSe 5.6 nm); QD emission tunable 450–1570 nm. Magic-size clusters show >20 D transition dipole moment.
Strong quantum confinement at accessible nanocrystal sizes; extends emission ~900 nm further into IR than CdSe QDs.
Large Bohr radius maintains crystalline quality while enabling broad size-dependent optical tuning.
thermoelectric material figure of merit zT lattice thermal conductivity

Exciton Lifetime and Quantum Yield

Cd₃P₂ quantum dots with a 1S exciton band at 650 nm exhibit a single-exciton radiative lifetime of 259 ns and a high photoluminescence quantum yield (PLQY) of 65% at room temperature [1]. In contrast, PbS and PbSe colloidal QDs—the most established SWIR-emitting QD materials—suffer from intrinsically long radiative lifetimes in the microsecond range (typically ~1–10 μs), which fundamentally limits their modulation bandwidth for telecom applications [2]. The 259 ns lifetime of Cd₃P₂ QDs is approximately one to two orders of magnitude shorter than the microsecond-scale lifetimes of PbS QDs, placing Cd₃P₂ far closer to the sub-nanosecond radiative lifetimes of epitaxial III–V quantum dots required for GHz-rate quantum communication [3]. Surface passivation of Cd₃P₂ QDs via CdI₂ treatment further accelerates PL dynamics: (CdₓZn₁₋ₓ)₃P₂ core/crust QDs achieve PLQY up to 31% at 1250 nm with a band-edge PL lifetime of 60 ns [4]. Compared with CdSe and PbS, Cd₃P₂ QDs provide both more strongly reducing excited states and broader absorption across the visible to near-IR region [5].

Exciton Lifetime
Cross-study
Cd₃P₂ QD τ = 259 ns, PLQY 65% (650 nm exciton); PbS QD τ ~1–10 μs. Cd₃P₂ lifetime is ~4–40× shorter with SWIR emission.
Nanosecond lifetime supports faster modulation potential vs microsecond-lived PbS/PbSe QDs for telecom quantum sources.
Passivated (CdₓZn₁₋ₓ)₃P₂ core/crust QDs achieve τ = 60 ns, PLQY 31% at 1250 nm.
exciton dynamics photoluminescence quantum yield SWIR quantum emitter

Infrared Photodiode Performance

A Cd₃P₂ colloidal quantum dot (CQD)-based homojunction photodiode has been demonstrated in which Cd₃P₂ serves as both the infrared absorber and the charge-selective layer, enabled by oxygen-induced polarity switching from n-type to p-type transport in CQD films [1]. The device achieves a short-circuit current density (Jsc) of 18 mA/cm², an external quantum efficiency (EQE) of 24%, and a fast temporal response of 23 ns under zero-bias operation in ambient conditions [2]. The monodisperse Cd₃P₂ CQDs used in this device exhibit suppressed nanocrystal fusion and photoluminescence quantum yields up to 62% through precise oleic acid concentration control during synthesis [3]. While direct EQE comparisons against PbS CQD photodiodes are complicated by differing device architectures and wavelength ranges, the 23 ns response time positions Cd₃P₂ photodiodes among the faster solution-processed IR detector platforms, and the homojunction design eliminates the need for a separate charge-selective layer material [4].

Photodiode Performance
Supporting evidence
Homojunction device: Jsc 18 mA/cm², EQE 24%, response time 23 ns at zero bias. CQD PLQY up to 62%.
Demonstrates single-material IR photodiode feasibility, reducing device stack complexity for solution-processed detectors.
Oxygen-adsorption-induced polarity switching enables n- to p-type conversion in CQD films.
colloidal quantum dot photodiode EQE infrared detector

Exciton Bohr Radius and Quantum Confinement

Cd₃P₂ possesses an exceptionally large exciton Bohr radius of approximately 18 nm—roughly three times larger than that of CdSe (~5.6 nm) [1]. This large Bohr radius means that quantum confinement effects become significant at relatively large nanocrystal sizes, enabling strong size-dependent optical tuning across a broad wavelength range while maintaining crystalline quality. Cd₃P₂ nanocrystals with diameters from 1.6 to 12 nm have been synthesized with size-tunable emission covering 450 nm to over 1500 nm and quantum efficiencies of 30–70% [2]. Cd₃P₂ magic-size clusters in the extreme quantum confinement limit exhibit sharp, well-isolated, and linearly polarized band-edge exciton transitions with transition dipole moments exceeding 20 Debye, enabling coherent optical driving at resonance—a regime that is difficult to access with broader-linewidth CdSe or PbS QDs [3]. In direct comparison, CdSe QDs, despite their industrial maturity, are fundamentally limited to visible-wavelength emission (<700 nm) due to their larger bulk bandgap (1.74 eV), whereas Cd₃P₂ QDs extend size-tunable emission into the SWIR [4].

Exciton Bohr Radius
Class-level
aB ≈ 18 nm (vs CdSe 5.6 nm); QD emission tunable 450–1570 nm. Magic-size clusters show >20 D transition dipole moment.
Strong quantum confinement at accessible nanocrystal sizes; extends emission ~900 nm further into IR than CdSe QDs.
Large Bohr radius maintains crystalline quality while enabling broad size-dependent optical tuning.
quantum confinement exciton Bohr radius size-tunable emission

Key Application Scenarios


SWIR Quantum Emitters for Telecom

Cd₃P₂ quantum dots with size-tunable emission reaching 1570 nm, nanosecond-range radiative lifetimes (259 ns for core-only, 60 ns for core/crust), and PLQY up to 65% provide a solution-processed alternative to epitaxial InₓGa₁₋ₓAs QDs for SWIR quantum light sources [1]. Unlike PbS QDs whose microsecond lifetimes limit modulation bandwidth, Cd₃P₂ QDs offer PL dynamics approaching those required for GHz-rate quantum communication, while the large exciton Bohr radius (18 nm) enables strong quantum confinement without requiring sub-2-nm particle sizes [2]. Magic-size Cd₃P₂ clusters with sharp, linearly polarized exciton transitions and transition dipole moments >20 D further position this material for coherent optical driving experiments in quantum information processing [3].

N-Type Layer for Infrared Heterojunctions

The native n-type conductivity of Cd₃P₂ (electron concentration 10¹⁷–10¹⁸ cm⁻³, mobility up to 3000 cm²/V·s) makes it an ideal n-type partner for p-type absorber materials such as PbS CQDs or Zn₃P₂ in heterojunction device architectures [1]. The demonstrated PbS/Cd₃P₂ quantum heterojunction solar cell (PCE = 1.5%) and Cd₃P₂ homojunction photodiode (EQE = 24%, 23 ns response) validate this device concept [2]. The ability to tune the Cd₃P₂ CQD bandgap via size control while maintaining n-type character enables energy-band alignment engineering without changing material system [3].

Mid-Temperature Thermoelectric Generators

Cd₃P₂ achieves a record-high zT of 0.91 at 673 K among all phosphide thermoelectrics, driven by the combination of ultrahigh carrier mobility (>1500 cm²/V·s) and intrinsically low lattice thermal conductivity (<1.0 W/m·K) [1]. The average zT of 0.57 over 300–673 K makes Cd₃P₂ competitive for waste-heat recovery applications in this temperature range, where many established thermoelectric materials (e.g., Bi₂Te₃) degrade or underperform [2]. Doping with Cd₃As₂ further enhances the electrical conductivity by two orders of magnitude (to 1769.9 S/cm) and doubles the power factor to 0.14 mW/m·K² [3].

Broadband UV–Vis–NIR Photodetectors

Single-crystalline Cd₃P₂ nanowires exhibit photodetection across the UV–visible–NIR range (350–1300 nm) with high responsivity, photoconductive gain, and excellent stability and reproducibility [1]. The narrow bulk bandgap (0.55 eV) ensures NIR sensitivity, while quantum confinement in nanowire geometries extends the high-energy response into the UV. Hybrid PCBM/Cd₃P₂ nanowire devices further enhance photoresponse, and the solution-based nanowire synthesis (lengths tunable from 180 nm to 5 μm) is compatible with flexible and low-cost substrate processing [2].

Application
Selection Property
Validation Focus
SWIR Quantum Emitters
Size-tunable SWIR emission with fast radiative dynamics
Photoluminescence quantum yield and lifetime benchmarking
N-Type Heterojunction Layer
N-type conductivity with high electron mobility
Heterojunction device performance and energy-band alignment
Thermoelectric Generators
High thermoelectric figure of merit and low lattice thermal conductivity
zT validation and doping optimization
Broadband Photodetectors
Broadband UV–Vis–NIR photoresponse
Responsivity, gain, and stability assessment
Quote Request

Request a Quote for Cadmium;phosphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.